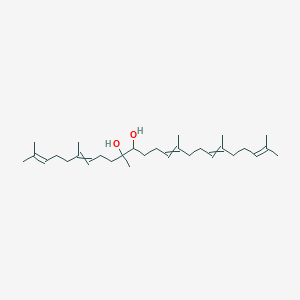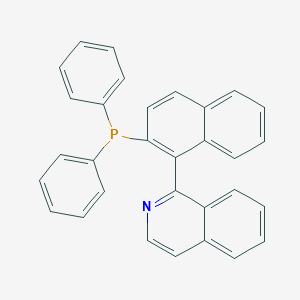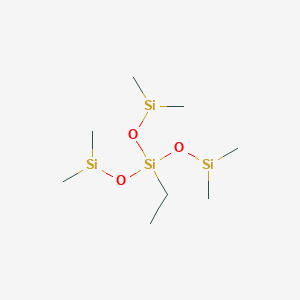
Ethyltris(dimethylsiloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyltris(dimethylsiloxy)silane is a useful research compound. Its molecular formula is C8H26O3Si4 and its molecular weight is 282.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Improvement of Material Properties
Compression Set Property Enhancement
Ethyltris(dimethylsiloxy)silane, as part of a silane compound, has been used to chemically bond polymer and organoclay, significantly improving the compression set properties of nanocomposite foams. This application demonstrates its role in enhancing the durability and resilience of polymer-based materials (Park, Kim, & Chowdhury, 2008).
Surface Modification and Reactivity
Silylation of Silica Surfaces
The reactivity of this compound with silica surfaces has been studied, highlighting its ability to form bonds with silica, which is crucial for surface modification and the development of materials with specific surface properties (Sindorf & Maciel, 1983).
Energy Storage Applications
Lithium-Ion Batteries Performance Enhancer
In the realm of energy storage, derivatives of this compound have been incorporated as additives in lithium-ion batteries. These additives have been shown to enhance the ionic conductivity and improve the low-temperature performance of the batteries, demonstrating the compound's significant potential in improving energy storage technologies (Phiri et al., 2021).
Novel Polymer Synthesis and Applications
Polymer and Coatings Development
this compound has been involved in the synthesis of novel polymers and coatings. For instance, it has been used in creating zwitterionic lithium-silica sulfobetaine silane compounds for lithium-ion batteries, showcasing its versatility in polymer science and its contribution to the development of advanced materials (Amine et al., 2006).
Wirkmechanismus
Target of Action
Ethyltris(dimethylsiloxy)silane, a type of alkoxysilane reagent, primarily targets siloxane bonds of dehydrated silica . These bonds are crucial in various applications, including immobilized catalysts and reversed-phase chromatography .
Mode of Action
The compound interacts with its targets through a coupling reaction. It has been demonstrated that ethoxysilane reagents, such as this compound, react directly with siloxane bonds of dehydrated silica . This reaction provides strong bonding via up to three siloxane groups and high surface coverage without acidic reaction products .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 209°c and density of 1.01g/cm , may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the modification of silica surfaces. This can enhance the performance of immobilized catalysts and improve the efficiency of reversed-phase chromatography . The compound’s action also accelerates the curing time of certain silicone polymers, making them useful within a much shorter time frame .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound’s boiling point of 209°C suggests that it can remain stable under high-temperature conditions.
Safety and Hazards
While specific safety data for Ethyltris(dimethylsiloxy)silane was not found, safety data for similar compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Zukünftige Richtungen
Research is ongoing to improve the properties and applications of silane compounds. For instance, a study reported the synthesis of a composite epoxy resin toughened by epoxy-terminated phenyl tris(dimethylsiloxy)silane, showing a wide prospect . Another study reported the long-term thermal aging of modified Sylgard 184 formulations, which could provide insights into the future directions of silane compound research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethyltris(dimethylsiloxy)silane can be achieved through a hydrosilylation reaction between vinyltrimethylsilane and ethyltrichlorosilane.", "Starting Materials": ["Vinyltrimethylsilane", "Ethyltrichlorosilane", "Platinum catalyst", "Dimethylsiloxane"], "Reaction": [ "Add vinyltrimethylsilane and ethyltrichlorosilane to a reaction flask", "Add platinum catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C", "Add dimethylsiloxane dropwise to the reaction mixture", "Continue heating and stirring the reaction mixture for several hours", "Cool the reaction mixture and filter off any solid impurities", "Distill the product to obtain Ethyltris(dimethylsiloxy)silane" ] } | |
CAS-Nummer |
150320-87-9 |
Molekularformel |
C8H26O3Si4 |
Molekulargewicht |
282.63 g/mol |
IUPAC-Name |
tris(dimethylsilyloxy)-ethylsilane |
InChI |
InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |
InChI-Schlüssel |
AUOXZXJFAIJLLR-UHFFFAOYSA-N |
SMILES |
CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Kanonische SMILES |
CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


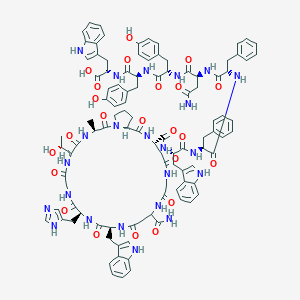
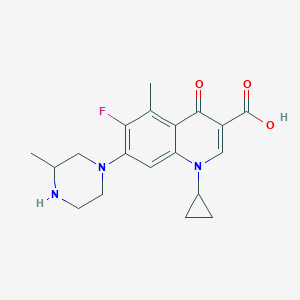


![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
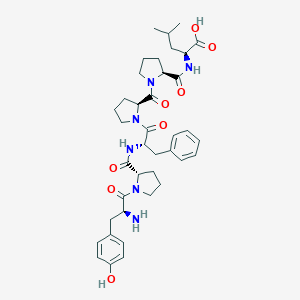

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)


